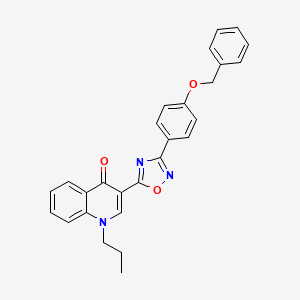

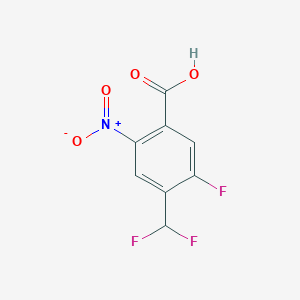

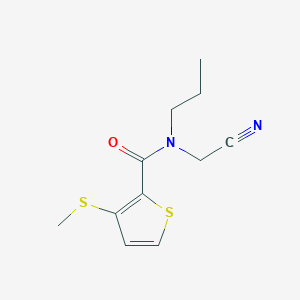

3-(3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one” is a complex organic molecule that contains several functional groups, including a benzyloxy group, a phenyl group, an oxadiazole ring, and a quinolinone ring. These functional groups could potentially confer a variety of chemical and biological properties to the compound .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (phenyl and quinolinone) would likely contribute to the compound’s stability. The oxadiazole ring, a heterocycle containing nitrogen and oxygen, could potentially participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the benzyloxy group could potentially undergo reactions such as cleavage or substitution. The oxadiazole ring might participate in reactions with nucleophiles or electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and degree of conjugation could affect properties such as its solubility, melting point, boiling point, and spectral characteristics .Scientific Research Applications

Synthesis and Characterization

Several studies have focused on synthesizing and characterizing derivatives related to the mentioned compound, highlighting their potential in drug development. For instance, Dewangan et al. (2016) synthesized new 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety, evaluating their analgesic and anti-inflammatory activities. These compounds showed potent activities, suggesting their relevance in developing new therapeutic agents (D. Dewangan, V. S. Verma, K. T. Nakhate, D. K. Tripathi, P. Kashyap, H. Dhongade, 2016). Similarly, Sirgamalla and Boda (2019) reported the synthesis of benzo[de]isoquinoline-1,3(2H)-dione derivatives with antibacterial and antifungal activities, emphasizing the chemical versatility and biological applicability of such compounds (Rambabu Sirgamalla, Sakram Boda, 2019).

Biological Evaluation

The synthesized derivatives have been evaluated for a range of biological activities. Kumar et al. (2010) prepared derivatives through Schiff base formation and tested them for cytotoxicity and antiviral activity, showcasing the potential of such compounds in antiviral drug development (K. Kumar, S. Ganguly, R. Veerasamy, E. De Clercq, 2010). Debnath and Manjunath (2011) synthesized quinazolinone derivatives and evaluated their antibacterial, anthelmintic, analgesic, and anti-inflammatory activities, further demonstrating the broad spectrum of biological applications of these compounds (S. Debnath, S. Manjunath, 2011).

Antioxidant Properties

Hussein, Ismail, and El-Adly (2016) synthesized quinolinone derivatives and assessed their antioxidant efficiency in lubricating greases, indicating the potential industrial applications of such compounds in improving the performance and lifespan of lubricants (Modather F. Hussein, M. Ismail, R. El-Adly, 2016).

Antimicrobial Activity

Novel quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activity, as reported by Habib, Hassan, and El‐Mekabaty (2013). These compounds showed significant activity against various bacterial strains, underlining their potential as leads for developing new antimicrobial agents (O. M. Habib, H. M. Hassan, A. El‐Mekabaty, 2013).

Mechanism of Action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) kinase . EGFR kinase is a protein that plays a crucial role in the regulation of cell growth, proliferation, and differentiation.

Mode of Action

The compound inhibits EGFR kinase, thereby disrupting the normal functioning of the protein . It binds to the hinge region of the ATP binding site of the EGFR kinase, similar to the standard drug erlotinib .

Result of Action

The compound has demonstrated potent antiproliferative activity against human cancer cell lines, including MCF-7 (breast cancer), A549 (non-small lung tumor), HCT-116 (colon cancer), and SiHa (cancerous tissues of the cervix uteri) . It has been observed to induce apoptosis in cancer cells .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N3O3/c1-2-16-30-17-23(25(31)22-10-6-7-11-24(22)30)27-28-26(29-33-27)20-12-14-21(15-13-20)32-18-19-8-4-3-5-9-19/h3-15,17H,2,16,18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAOMHCKLRBMNNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

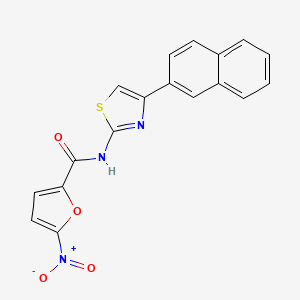

![N-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2376773.png)

![N-(4-chlorophenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2376784.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2376786.png)

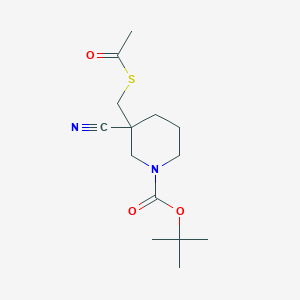

![3-(1-(cyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2376789.png)

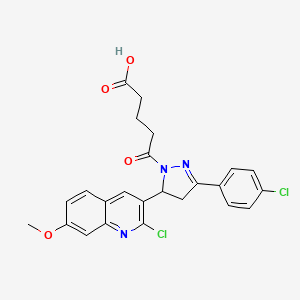

![N-(3,4-dichlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2376795.png)